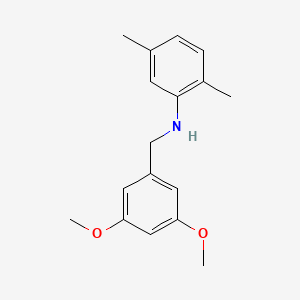![molecular formula C19H14Cl2N2O3 B5036322 N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)
N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide, commonly known as DCFDA, is a fluorescent dye used in various scientific research applications. This compound has gained significant attention due to its unique properties, which allow it to be used as a probe for measuring reactive oxygen species (ROS) levels in cells.
Aplicaciones Científicas De Investigación
Nitrification Inhibitor
This compound, also known as N-(2,5-dichlorophenyl) succinamic acid (DCS), has been used as a nitrification inhibitor . It forms a eutectic mixture with urea, which allows for the manufacture of granulated urea with DCS . This mixture can also be blended with mixed fertilizers . The nitrification suppressing effect of DCS is significant at concentrations of 10-20ppm .
Antileishmanial and Antimalarial Activities
Although the specific compound was not directly referenced, compounds bearing a pyrazole group are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . It’s possible that “N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide” could have similar properties due to its structural similarities.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular signaling .
Pharmacokinetics
Similar compounds have been found to exhibit a variety of pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of receptor activity, alteration of signal transduction pathways, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Propiedades
IUPAC Name |
N-[1-(2,5-dichloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-13-8-9-14(21)15(11-13)22-18(17(24)12-5-2-1-3-6-12)23-19(25)16-7-4-10-26-16/h1-11,18,22H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGCEEBVNYJJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
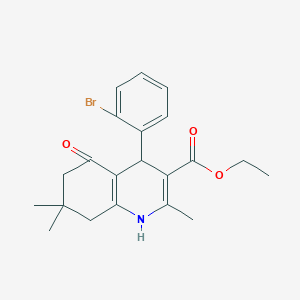
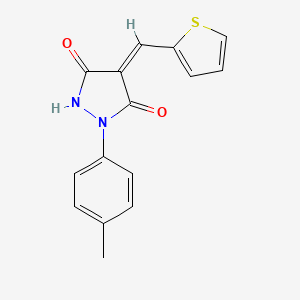
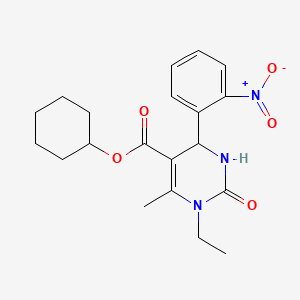
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-isobutyl-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036280.png)
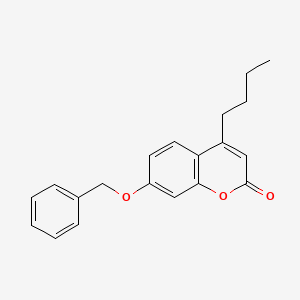
![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
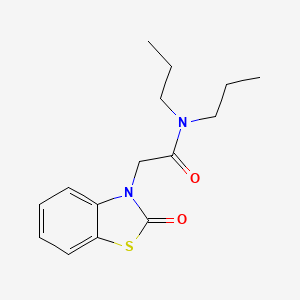
![3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5036303.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)

![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)
